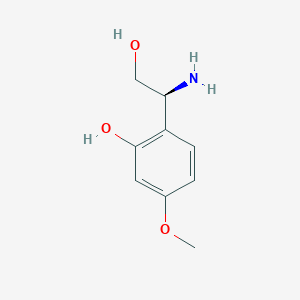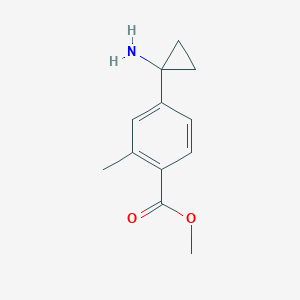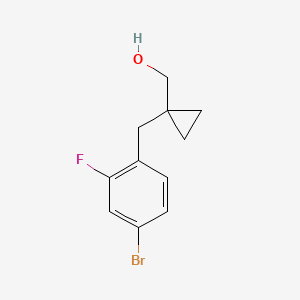
1-(3-Hydroxyphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxyacetophenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-hydroxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield phenolic alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic alcohols.
Substitution: Brominated phenols.
Scientific Research Applications
1-(3-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of polymers and resins due to its diol functionality.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its anticoagulant activity is likely due to its ability to interfere with the coagulation cascade, possibly by inhibiting thrombin .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethane-1,2-diol: Similar structure but with the hydroxyl group in the para position.
1-(2-Hydroxyphenyl)ethane-1,2-diol: Hydroxyl group in the ortho position.
1-(4-Hydroxyphenyl)butane-1,2-diol: Contains an additional carbon in the alkyl chain.
Uniqueness: 1-(3-Hydroxyphenyl)ethane-1,2-diol is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2 |
InChI Key |
AQAVPIJUJIGGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)









